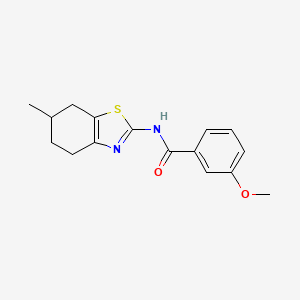

3-metoxi-N-(6-metil-4,5,6,7-tetrahidro-1,3-benzotiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety

Aplicaciones Científicas De Investigación

- Aplicaciones potenciales: Estas flavonas podrían ser útiles en el manejo de afecciones relacionadas con la inflamación, como enfermedades cardiovasculares y trastornos neurodegenerativos .

- Aplicaciones potenciales: Estos compuestos podrían ser beneficiosos para controlar la insuficiencia venosa y promover un mejor flujo sanguíneo en las piernas .

- Aplicaciones potenciales: La investigación adicional podría explorar su papel en la prevención o el manejo de enfermedades cardíacas y el mantenimiento de niveles saludables de colesterol .

- Aplicaciones potenciales: Estos compuestos podrían contribuir al mantenimiento de la salud ocular y la prevención de cataratas .

- Aplicaciones potenciales: Investigar su papel en la prevención del cáncer o como terapia adyuvante podría ser valioso .

Propiedades antioxidantes y antiinflamatorias

Insuficiencia venosa y venas varicosas

Enfermedad cardíaca y regulación del colesterol

Prevención de cataratas

Propiedades anticancerígenas

Derivados del indol y actividad antiviral

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that our compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that our compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound may also produce a variety of molecular and cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine to yield the desired benzamide.

Cyclization: The tetrahydrobenzo[d]thiazole ring is formed through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium bor

Actividad Biológica

3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative and antibacterial effects, as well as its mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's structure features a benzamide backbone with a methoxy group and a tetrahydro-benzothiazole moiety. The molecular formula is C16H18N2O2S, and its IUPAC name is 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

| Property | Value |

|---|---|

| Molecular Weight | 302.39 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| LogP | Not specified |

Antiproliferative Activity

Research has demonstrated that 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits notable antiproliferative effects against various cancer cell lines. In a study comparing several derivatives, the compound showed an IC50 value ranging from 1.2 to 5.3 μM against different cancer types such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Case Study: Antiproliferative Effects

In vitro studies indicated that the compound's activity was comparable to standard chemotherapeutics like doxorubicin. The mechanism behind this activity may involve the induction of apoptosis in cancer cells or inhibition of cell cycle progression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. This suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzothiazole moiety may inhibit enzymes involved in cellular proliferation.

- Receptor Modulation : The compound could modulate receptor activity linked to cell survival pathways.

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with related structures.

Table 2: Comparison of Biological Activities

| Compound Name | Antiproliferative IC50 (μM) | Antibacterial MIC (μM) |

|---|---|---|

| 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro...) | 1.2 - 5.3 | 8 |

| Doxorubicin | ~0.5 | N/A |

| Etoposide | ~10 | N/A |

Propiedades

IUPAC Name |

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNXOWMJZQAKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.